molecular formula C14H21NO2 B12610939 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol CAS No. 651304-85-7

5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol

Cat. No.: B12610939
CAS No.: 651304-85-7
M. Wt: 235.32 g/mol
InChI Key: MGCDLGZUOHBFBV-UHFFFAOYSA-N
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Description

5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a pentanol chain, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.

    Attachment of the Pentanol Chain: The pentanol chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazine ring is replaced by the pentanol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxazine ring can be reduced to form a benzoxazoline.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Benzoxazolines.

    Substitution Products: Various substituted benzoxazines.

Scientific Research Applications

Chemistry

    Synthesis of Advanced Materials: Used as a monomer in the production of high-performance polymers and resins.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Coatings and Adhesives: Used in the formulation of durable coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol depends on its specific application:

    Biological Activity: May interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.

    Pentanol Derivatives: Compounds with similar pentanol chains but different ring structures.

Uniqueness

    Structural Features: The combination of a benzoxazine ring with a pentanol chain imparts unique chemical and physical properties.

    Applications: Its specific structure may offer advantages in certain applications, such as enhanced stability or reactivity.

Properties

CAS No.

651304-85-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

5-(4-methyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-12-13-7-3-4-8-14(13)17-11-15(12)9-5-2-6-10-16/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3

InChI Key

MGCDLGZUOHBFBV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2OCN1CCCCCO

Origin of Product

United States

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